molecular formula C22H16N2O2S B2630531 1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone CAS No. 477846-71-2

1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone

Cat. No.: B2630531
CAS No.: 477846-71-2
M. Wt: 372.44
InChI Key: ZIXXZNZUPAGWLP-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone is a complex organic compound that features a biphenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by reacting hydrazide derivatives with carbon disulfide, followed by alkylation of the thiol group using different alkyl halides . The biphenyl group can be introduced through Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the biphenyl or oxadiazole rings.

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone is unique due to its specific combination of the biphenyl group and oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone (CAS No. 477846-71-2) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structure incorporates a biphenyl moiety and a 1,3,4-oxadiazole derivative, both known for their diverse pharmacological properties.

The molecular formula of this compound is C22H16N2O2S, with a molecular weight of 372.44 g/mol. It has a predicted boiling point of 576.8 °C and a density of 1.32 g/cm³ . The compound's pKa is estimated at -6.48, indicating its acidic nature .

The biological activity of this compound can be attributed to the oxadiazole moiety, which has been shown to interact with various biological targets:

  • Anticancer Activity : Research indicates that compounds containing the 1,3,4-oxadiazole scaffold can inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) . These interactions suggest that the compound may possess significant anticancer properties.
  • Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives exhibit antimicrobial effects against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Studies

A recent review highlighted the anticancer potential of oxadiazole derivatives through various mechanisms:

CompoundTarget EnzymeIC50 (μM)Cancer Type
1-[1,1'-Biphenyl]-4-yl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylThymidylate Synthase25.1Non-small lung cancer
Other Oxadiazole DerivativesHDACVariesMultiple

The above table illustrates the effectiveness of similar compounds in targeting cancer cell proliferation pathways.

Antimicrobial Studies

The compound's antimicrobial activity was evaluated against several bacterial strains:

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

These results indicate that the compound has promising antimicrobial properties comparable to established antibiotics .

Case Studies

Several studies have investigated the biological activity of compounds related to 1-[1,1'-Biphenyl]-4-yl-2[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone:

  • Antitumor Efficacy : A study reported that derivatives similar to this compound showed selective cytotoxicity against various cancer cell lines with GI50 values ranging from 15 to 28 μM across different cancer types .
  • Antimicrobial Efficacy : Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria and exhibited significant bactericidal activity at low concentrations .

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c25-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-27-22-24-23-21(26-22)19-9-5-2-6-10-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXXZNZUPAGWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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